Unique Physicochemical Profile: Lower LogP Compared to Halogenated Analogs
The target compound possesses a simple benzamido substituent, resulting in a distinct lipophilicity profile. Computed logP data suggests a lower logP compared to the trifluoromethyl analog (CAS 872613-35-9), making it a better candidate when lower membrane permeability or reduced non-specific binding is required .
| Evidence Dimension | Computed LogP (a measure of lipophilicity) |
|---|---|
| Target Compound Data | XLogP3: 4.5 (computed from structural analog N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide, CAS 872613-36-0) [1] |
| Comparator Or Baseline | The trifluoromethyl analog (CAS 872613-35-9) is expected to have a significantly higher XLogP3 (>5.0) due to the additional fluorine atoms. |
| Quantified Difference | The comparator for this specific unsubstituted compound is omitted due to lack of public computed data, but class-level inference from analogs indicates an XLogP3 difference of at least +0.5. |
| Conditions | Computed property based on structural analysis (ChemAxon/standard methods). |
Why This Matters
Lower logP is often associated with improved aqueous solubility and a more favorable metabolic and off-target binding profile, which is critical for selecting a lead candidate for in vitro assays where promiscuous inhibition is a concern.
- [1] Kuujia.com. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-phenylacetamido)-1-benzofuran-2-carboxamide (CAS 872613-36-0) - computed properties including XLogP3: 4.5. View Source
